molecular formula C18H21NOS B2370965 N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide CAS No. 895467-06-8

N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide

Cat. No.: B2370965
CAS No.: 895467-06-8
M. Wt: 299.43
InChI Key: GMLGPLPIMUENDM-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide is an organic compound that belongs to the class of amides It features a propanamide backbone with a 3,5-dimethylphenyl group and a p-tolylthio group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide typically involves the reaction of 3,5-dimethylphenylamine with 3-(p-tolylthio)propanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-3-(p-tolylthio)butanamide: Similar structure with a butanamide backbone.

    N-(3,5-dimethylphenyl)-3-(p-tolylthio)acetanilide: Similar structure with an acetanilide backbone.

Uniqueness

N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(4-methylphenyl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-13-4-6-17(7-5-13)21-9-8-18(20)19-16-11-14(2)10-15(3)12-16/h4-7,10-12H,8-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLGPLPIMUENDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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